2,2-dichloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylcyclopropane-1-carboxamide
Overview
Description
2,2-dichloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylcyclopropane-1-carboxamide is a synthetic organic compound. This compound is characterized by its unique cyclopropane ring structure, which is substituted with various functional groups, including dichloro, methoxy, and carboxamide groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent under controlled conditions.
Introduction of the Dichloro Group: The dichloro groups can be introduced via halogenation reactions, where the cyclopropane ring is treated with chlorine or a chlorine-containing reagent.
Attachment of the Phenyl Group: The phenyl group with its specific substituents (methoxy, methyl, and propan-2-yl) can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-(4-methoxyphenyl)-1-methylcyclopropane-1-carboxamide
- 2,2-dichloro-N-(2-methyl-5-propan-2-ylphenyl)-1-methylcyclopropane-1-carboxamide
- 2,2-dichloro-N-(4-methoxy-2-methylphenyl)-1-methylcyclopropane-1-carboxamide
Uniqueness
The uniqueness of 2,2-dichloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylcyclopropane-1-carboxamide lies in its specific combination of functional groups and their spatial arrangement. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,2-dichloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c1-9(2)11-7-12(10(3)6-13(11)21-5)19-14(20)15(4)8-16(15,17)18/h6-7,9H,8H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVJECKTUYLQPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2(CC2(Cl)Cl)C)C(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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